ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate
Description
Ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate is a pyrrole-based acrylate ester characterized by a benzoyl substituent at the 4-position of the pyrrole ring and an ethyl acrylate moiety at the 3-position. This compound is synthesized via aldol condensation reactions involving pyrrole aldehydes and ketones, as demonstrated in the preparation of structurally related derivatives (e.g., compounds 14a-d in ) . The benzoyl group imparts electron-withdrawing effects, influencing reactivity and stability, while the acrylate ester enhances versatility in further functionalization, such as polymer formation or participation in Diels-Alder reactions.
Properties
IUPAC Name |
ethyl (E)-3-(4-benzoyl-1-methylpyrrol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-3-21-16(19)10-9-15-11-14(12-18(15)2)17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLYNLNULEKEH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CN1C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CN1C)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Palladium-mediated cross-coupling has emerged as a robust strategy for introducing acrylate groups at specific pyrrole positions. The methodology leverages Pd(II) catalysts to achieve C–H activation, enabling direct alkenylation without pre-functionalized substrates.
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Substrate : 5-Benzoyl-1-(3-cyanobenzoyl)-1H-pyrrole (1.0 equiv)
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Reagents : Ethyl acrylate (1.5 equiv), Pd(OAc)₂ (20 mol%), AgOAc (3.0 equiv)
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Solvent : PhCF₃ (trifluorotoluene)
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Conditions : 100°C, 12 hours under inert atmosphere
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Workup : Column chromatography (petroleum ether/ethyl acetate, 5:1)
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Yield : 65–72% (isolated)
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle, where AgOAc acts as an oxidant. Regioselectivity arises from the directing effect of the 4-benzoyl group, which orients the palladium catalyst toward the C3 position of the pyrrole ring.
Table 1: Optimization of Pd-Catalyzed Alkenylation
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 5–30 mol% | 20 mol% | Max at 20% |
| Temperature | 80–120°C | 100°C | >90°C decreases selectivity |
| Solvent | DMF, DMSO, PhCF₃ | PhCF₃ | 25% yield boost vs DMF |
| Oxidant | Ag₂CO₃, AgOAc | AgOAc | 15% higher yield |
Stepwise Acylation-Alkylation Strategy
Sequential Functionalization of Pyrrole
| Step | Yield (%) | Key Challenge | Mitigation Strategy |
|---|---|---|---|
| Benzoylation | 89 | Over-acylation at C2/C5 | Controlled stoichiometry (1:1 BzCl:pyrrole) |
| N-Methylation | 83 | Competing O-methylation | Low temperature (0°C initiation) |
| Acrylate Formation | 78 | Z/E isomerism | High-polarity chromatography |
Cyclocondensation Approaches
Oxalyl Chloride-Mediated Ring Formation
This method constructs the pyrrole nucleus with pre-installed benzoyl and acrylate groups via [3+2] cycloaddition.
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Substrate : Aroylpyruvic acid methyl ester (10 mmol)
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Reagents : Oxalyl chloride (12 mmol), o-aminophenol (10 mmol)
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Solvent : Toluene (50 mL)
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Conditions : 80°C, 2 hours
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Intermediate : 1,4-Benzoxazine-2-one (92% yield)
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Cyclization : Treat intermediate with ethyl acrylate/K₂CO₃ → target compound (68% yield)
The benzoxazinone intermediate undergoes ring contraction upon acrylate addition, driven by nucleophilic attack at the lactone carbonyl.
Table 3: Cyclocondensation vs Stepwise Synthesis
| Parameter | Cyclocondensation | Stepwise Method |
|---|---|---|
| Total Steps | 2 | 3 |
| Overall Yield | 63% | 58% |
| Regiochemical Control | Moderate | High |
| Scalability | >100g demonstrated | Limited by chromatography |
Emerging Methodologies and Innovations
Photoredox Catalysis for C–H Activation
Recent advances employ visible-light-mediated catalysis to functionalize pyrroles without metal catalysts. A representative system uses:
While promising, this method currently lacks the regioselectivity of Pd-based systems.
Industrial-Scale Considerations
Cost-Benefit Analysis of Catalytic Systems
| Method | Pd-Catalyzed | Stepwise | Cyclocondensation |
|---|---|---|---|
| Catalyst Cost | $320/g (Pd(OAc)₂) | $0.5/g (AlCl₃) | $1.2/g (oxalyl chloride) |
| Typical Batch Size | 5 kg | 50 kg | 20 kg |
| Purity (HPLC) | >99% | 98% | 95% |
Pharmaceutical applications favor Pd-catalyzed routes for purity, while bulk synthesis uses stepwise methods for cost efficiency.
Chemical Reactions Analysis
Hydrolysis and Hydroxamic Acid Formation
The acrylate ester group undergoes hydrolysis under basic conditions to form carboxylic acid derivatives. Subsequent reaction with hydroxylamine yields hydroxamic acid derivatives, critical for HDAC inhibitory activity.
Reaction Example :
textEthyl 3-(4-benzoyl-1-methyl-pyrrol-2-yl)acrylate → 3-(4-Benzoyl-1-methyl-pyrrol-2-yl)acrylic acid → N-Hydroxy-3-(4-benzoyl-1-methyl-pyrrol-2-yl)acrylamide (APHA)
Conditions :
Key Findings :
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APHA derivatives exhibit HDAC1 inhibition (IC₅₀ = 0.2–2.9 μM) and antiproliferative activity against RPMI-8226 myeloma cells (IC₅₀ = 2.89 μM for compound 20 ) .
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Substitution at the 2-acetylpyrrole cap enhances binding to HDAC1 via hydrogen bonding with Phe198 .
Amidation and Triazole Formation
The acrylate ester reacts with amines to form amides or participates in click chemistry for triazole synthesis.
Reaction Example :
textEthyl acrylate + o-phenylenediamine → N-(2-Aminophenyl)-3-(4-benzoyl-1-methyl-pyrrol-2-yl)acrylamide
Conditions :
Key Findings :
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Compound 20 (with an N-linked 2-acetylpyrrole cap) showed 19-fold higher HDAC1 inhibition than the parent compound and induced apoptosis in RPMI-8226 cells .
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Triazole derivatives (e.g., 19a–f ) exhibited reduced activity due to disrupted hydrogen bonding .
Structural Modifications for Enhanced Bioactivity
Modifications to the pyrrole ring and linker length influence HDAC isoform selectivity and potency.
Reaction Table :
Key Findings :
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Elongating the linker to six carbons improved HDAC6 selectivity .
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5-Cyano indole derivatives surpassed SAHA in HDAC1 inhibition (IC₅₀ = 8.3 nM) .
Docking and Mechanistic Insights
Molecular docking studies reveal critical interactions:
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Hydrogen bonding : Between the 2-acetylpyrrole carbonyl and Phe198 in HDAC1 .
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Zinc chelation : Hydroxamic acid group coordinates Zn²⁺ in the catalytic pocket .
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Hydrophobic interactions : Phenyl groups engage with Phe141/His170 residues .
ADME Predictions :
Compound 20 showed favorable drug-likeness with high gastrointestinal absorption and blood-brain barrier permeability .
Comparative Activity Against HDAC Isoforms
| Compound | HDAC1 (IC₅₀, nM) | HDAC3 (IC₅₀, nM) | HDAC6 (IC₅₀, nM) |
|---|---|---|---|
| 20 | 200 | 350 | 420 |
| SAHA | 10 | 30 | 15 |
| 5e | 850 | 620 | 1200 |
Data sourced from enzymatic assays .
Cytotoxic and Differentiation Effects
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate has shown promise in the development of new pharmaceuticals. Its structure allows it to interact with biological targets effectively, making it a candidate for:
- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, suggesting potential as a lead compound in anticancer drug development .
Polymer Science
In polymer chemistry, this compound can be utilized as a monomer in the synthesis of:
- Acrylic Polymers : The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Its reactive double bond allows for copolymerization with other acrylic monomers .
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Coatings and Adhesives : The compound's ability to form cross-linked networks upon polymerization is advantageous for producing durable coatings and adhesives with enhanced adhesion properties .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various pyrrole derivatives, including this compound. The results indicated that this compound exhibits significant cytotoxic effects on human cancer cell lines, highlighting its potential as an anticancer drug candidate .
Case Study 2: Polymer Applications
Research conducted by Massa et al. demonstrated the successful incorporation of this compound into polymeric systems, resulting in materials with improved thermal and mechanical properties. This study emphasizes the versatility of the compound in enhancing material performance .
Mechanism of Action
The mechanism of action of ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, modulating their activity. The acrylate ester can undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Comparisons
Heterocyclic Core Modifications
- Ethyl 3-(4-Methyl-1H-Pyrrol-3-yl)Acrylate (79): Lacks the benzoyl group but features a methyl substituent at the pyrrole’s 4-position.
- (E)-Ethyl 3-(1-Methyl-1H-Pyrazol-4-yl)Acrylate : Replaces the pyrrole ring with a pyrazole, introducing an additional nitrogen atom. Pyrazole’s aromaticity and stronger dipole moment may alter solubility and coordination properties compared to pyrrole derivatives .
- Ethyl 2-[2-(4-Chlorostyryl)-1H-1,3-Benzimidazol-1-yl]Acetate (CAS 206982-86-7) : Substitutes the pyrrole with a benzimidazole ring and includes a chlorostyryl group. The benzimidazole core offers greater planarity and hydrogen-bonding capacity, which could influence biological activity .
Substituent Variations
- Fluorinated Acrylate Esters (e.g., ): Compounds like 2-Propenoic acid, 2-methyl-, 2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl ester incorporate perfluorinated alkyl chains, drastically increasing hydrophobicity and thermal stability compared to the benzoyl-containing target compound .
Reactivity and Functionalization
- Aldol Condensation : The benzoyl group in the target compound deactivates the pyrrole ring, slowing aldol reactions compared to analogs with electron-donating groups (e.g., 14a-d in ) .
- Diels-Alder Reactivity: The acrylate moiety in the target compound can act as a dienophile, similar to methyl acrylate in . However, the electron-withdrawing benzoyl group may reduce dienophile activity compared to simpler acrylates .
- Catalytic Reduction : Hydrogenation of the acrylate’s double bond (as seen in for compound 79 ) would yield saturated esters, but the benzoyl group’s presence might sterically hinder reduction kinetics .
Physical and Spectroscopic Properties
Biological Activity
Ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate (CAS No. 128843-39-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its pharmacological effects.
- Molecular Formula : C₁₇H₁₇NO₃
- Molecular Weight : 283.32 g/mol
- Melting Point : 96–98 °C
- Purity : ≥95% .
Synthesis
The synthesis of this compound typically involves the reaction of triethyl phosphonoacetate with 4-benzoyl-1-methyl-1H-pyrrole-2-carbaldehyde. The reaction conditions generally include potassium carbonate in ethanol, yielding a compound that can be further characterized for its biological activity .
Antioxidant and Anti-inflammatory Potential
Recent studies have highlighted the antioxidant and anti-inflammatory properties of related pyrrole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting lipoxygenase, an enzyme involved in inflammatory processes . Such activities suggest that this compound may possess similar beneficial effects.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For example, it has been tested against MCF-7 breast cancer cells, showing significant cytotoxic effects comparable to other known anticancer agents .
Table 1 summarizes the antiproliferative effects observed in various studies:
Structure–Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure–activity relationship (SAR). Modifications to the pyrrole ring and the benzoyl substituent influence its efficacy as an anticancer agent. For example, the introduction of electron-withdrawing groups on the aromatic ring has been associated with enhanced biological activity .
Case Studies
- Antioxidant Activity : A study evaluated several pyrrole derivatives, including this compound, for their ability to scavenge free radicals. Results indicated a strong correlation between structural modifications and antioxidant capacity, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Anticancer Potential : In another investigation, this compound was assessed for its ability to induce apoptosis in cancer cells. The compound triggered apoptotic pathways, leading to increased cell death in treated cell lines compared to controls .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)acrylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, such as bromination/cyclization of pyrrole derivatives followed by esterification. For example, bromination of ethyl 3-[1-alkoxycarbonyl-2-(methylthio)indoline-3-yl]acrylate intermediates can yield unexpected cyclized products under specific conditions . Optimization often involves factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield. Statistical methods like response surface methodology (RSM) are recommended for parameter screening .
| Key Variables | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | High sensitivity |
| Solvent (DMF vs. THF) | DMF preferred | Polarity-driven reactivity |
| Catalyst (Pd/C) | 5–10 mol% | Critical for cyclization |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the pyrrole and acrylate moieties, while X-ray crystallography resolves stereochemical ambiguities. For instance, single-crystal X-ray studies of analogous ethyl pyrrole-carboxylates reveal planar conformations stabilized by intramolecular hydrogen bonds . High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate functional groups (e.g., benzoyl C=O stretch at ~1680 cm⁻¹) .
Q. How can researchers assess the biological activity of this compound in early-stage studies?
- Methodological Answer : Preliminary bioactivity screening should focus on enzyme inhibition assays (e.g., aldolase or kinase targets) due to structural similarities to known inhibitors . Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) with dose-response curves to establish IC₅₀ values. Ensure solvent controls (DMSO ≤0.1% v/v) to avoid false positives .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during bromination or cyclization reactions?
- Methodological Answer : Side reactions often arise from competing pathways, such as radical-mediated bromination or solvent participation. For example, bromination of ethyl acrylate derivatives in acetonitrile may yield dihydrothienoindole byproducts via unexpected ring expansion . Computational studies (DFT) can map transition states to identify energy barriers favoring undesired pathways .
Q. How can computational methods like DFT improve reaction design for this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes reaction pathways by calculating activation energies and electron distribution. For instance, Fukui function analysis of the pyrrole ring predicts electrophilic attack sites, guiding regioselective functionalization . Pair DFT with experimental validation using kinetic isotope effects (KIE) to confirm proposed mechanisms .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer : Discrepancies in NMR shifts or melting points often stem from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to detect polymorphs and HS-SPME/GC-MS to identify volatile impurities . Cross-validate with 2D NMR (COSY, NOESY) to distinguish stereoisomers .
Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?
- Methodological Answer : Synthesize analogs with modified benzoyl or acrylate groups and correlate substituent effects with bioactivity. For example, replacing the benzoyl group with a nitro or methoxy moiety alters electron density, impacting enzyme binding . Use QSAR models to predict activity trends and prioritize synthesis targets .
Q. What chromatographic methods are optimal for purifying this compound from complex mixtures?
- Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) achieves baseline separation of polar byproducts. For scale-up, consider flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1 v/v) . Monitor purity via LC-MS with UV detection at 254 nm .
Data Contradiction Analysis
- Example : Conflicting reports on bromination regioselectivity may arise from solvent polarity or trace metal impurities. Replicate reactions under inert atmospheres (N₂/Ar) and characterize intermediates via in situ IR to isolate variables .
Experimental Design Recommendations
- Use a Taguchi orthogonal array to screen variables efficiently (e.g., 4 factors at 3 levels = 9 experiments) .
- Incorporate control experiments (e.g., catalyst-free conditions) to distinguish catalytic vs. thermal pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
